(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Description

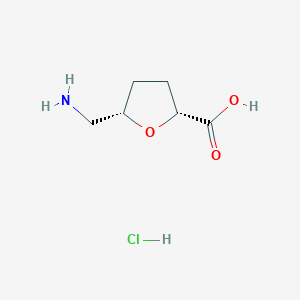

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at position 5 and a carboxylic acid group at position 2. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKGKMBTGCGQF-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the formation of the oxolane ring followed by the introduction of the aminomethyl and carboxylic acid groups. Common synthetic routes include:

Cyclization Reactions: Formation of the oxolane ring through cyclization of appropriate precursors.

Aminomethylation: Introduction of the aminomethyl group using reagents such as formaldehyde and ammonia.

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functional group introduction using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the aminomethyl group to a nitro group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Substitution reactions involving the aminomethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of nitro-oxolane derivatives.

Reduction: Formation of alcohol-oxolane derivatives.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Basic Information

- Chemical Name : (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

- Molecular Formula : C₇H₁₄ClN₁O₃

- Molecular Weight : 189.65 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring with an aminomethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Medicinal Chemistry

The compound has been identified as a potential inhibitor of coagulation factor Xa, which is pivotal in the treatment of thromboembolic diseases. This includes conditions like myocardial infarction and deep vein thrombosis. The mechanism involves the inhibition of thrombin generation, making it a candidate for anticoagulant therapies .

Case Study: Anticoagulant Properties

In a study examining various anticoagulants, (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid showed promise as an effective agent in preventing thrombus formation in animal models. The results indicated a significant reduction in clotting time compared to control groups, suggesting its potential utility in clinical settings .

Neuroscience Research

Recent studies have explored the neuroprotective effects of this compound against ischemic damage. Its ability to modulate neurotransmitter release and protect neuronal cells from apoptosis has been documented, indicating its relevance in treating stroke-related injuries .

Case Study: Neuroprotective Effects

Research involving ischemic stroke models demonstrated that administration of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid resulted in reduced infarct size and improved neurological outcomes. This suggests its potential role as a therapeutic agent in acute stroke management .

Synthetic Applications

This compound serves as a versatile scaffold for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced pharmacological properties.

Table: Synthetic Derivatives of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid

| Compound Name | Biological Activity |

|---|---|

| 5-Chloro-N-(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide | Anticoagulant |

| 4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholine | Antineoplastic |

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional or structural similarities with the target molecule:

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Stereochemistry |

|---|---|---|---|---|

| (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (Target) | C₆H₁₂ClNO₃ | 181.6 g/mol* | Oxolane ring, aminomethyl, carboxylic acid, hydrochloride salt | (2R,5S) |

| Rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride | C₁₀H₁₅ClN₂O₃ | 246.7 g/mol | Oxolane ring, imidazole-substituted methyl, carboxylic acid, racemic mixture | Rac-(2R,3R) |

| (2s,5r)-2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride | C₁₁H₁₈ClNO₃ | 247.7 g/mol | Adamantane core, hydroxyl, carboxylic acid, rigid structure | (2s,5r) |

| (1R,2S,5R)-Menthyl (2R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | C₂₄H₃₄N₄O₄S | 498.6 g/mol | Oxathiolane ring (sulfur-containing), pyrimidine substituent, menthyl ester | (1R,2S,5R)-(2R,5S) |

*Calculated based on molecular formula.

Key Observations:

- Oxolane vs. Oxathiolane/Adamantane: The oxolane ring in the target compound offers moderate rigidity and polarity, whereas sulfur-containing oxathiolane () enhances metabolic stability but reduces hydrogen-bonding capacity.

- Stereochemical Impact : The racemic mixture in ’s compound may exhibit divergent biological activity compared to the enantiopure (2R,5S) configuration of the target compound, underscoring the importance of stereochemical control in synthesis .

- Functional Groups: The aminomethyl group in the target compound contrasts with imidazole () or pyrimidine () substituents in analogs, altering electronic properties and target specificity.

Physicochemical Properties

While explicit solubility or logP data are unavailable, inferences can be made:

- Hydrochloride Salts : Both the target compound and ’s analog are hydrochloride salts, improving aqueous solubility compared to free bases .

- Polarity : The oxolane ring and carboxylic acid group render the target compound more polar than the adamantane derivative () but less polar than the oxathiolane-pyrimidine analog () due to sulfur’s electronegativity .

Pharmacological Implications

- In contrast, the imidazole-substituted analog () might target histamine receptors, while the adamantane derivative () could exhibit antiviral or neurological activity .

- Conformational Flexibility : The oxolane ring’s flexibility may allow better target adaptation compared to rigid adamantane or bicyclic systems (), which prioritize stability over adaptability .

Biological Activity

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride

- Molecular Formula : C₇H₁₃ClN₂O₄

- Molecular Weight : 196.65 g/mol

- CAS Number : 1807912-24-8

The biological activity of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Biological Activity Overview

The compound has shown promise in several areas:

- Enzyme Inhibition : Studies indicate that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid can inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Antioxidant Properties : Preliminary data suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.

-

Therapeutic Applications :

- Cancer Treatment : Research has explored its role as a potential therapeutic agent in cancer models, particularly through the inhibition of fatty acid synthase (FASN), which is crucial for cancer cell proliferation.

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems may offer insights into its use for treating neurological conditions.

Case Studies

- Inhibition of Fatty Acid Synthase :

- A study demonstrated that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid effectively inhibits FASN activity in vitro, leading to reduced lipid synthesis in cancer cell lines .

- Oxidative Stress Modulation :

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric starting materials (e.g., glutamic acid derivatives) to establish the (2R,5S) configuration. Key steps include amino protection, cyclization under controlled pH and temperature, and subsequent HCl salt formation . Enantiomeric excess is validated using chiral HPLC or polarimetry. For cyclization, reaction conditions (e.g., solvent polarity, catalysts) are optimized to minimize epimerization.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying molecular weight and backbone structure. Stereochemical confirmation requires X-ray crystallography or NOESY/ROESY NMR to resolve spatial arrangements of substituents. IR spectroscopy identifies carboxylic acid and amine functional groups, while elemental analysis validates salt stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between stereoisomers of this compound?

- Methodological Answer : Comparative studies using enantiomerically pure samples should be conducted under identical assay conditions (e.g., cell lines, incubation times). Dose-response curves and molecular docking simulations can highlight stereospecific interactions with targets. Statistical tools (e.g., ANOVA) identify significant differences, while structural analogs (e.g., morpholine derivatives) help isolate stereochemical contributions .

Q. What strategies optimize the hydrochloride salt’s stability for long-term storage in preclinical studies?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH) over 3–6 months. Lyophilization or storage in desiccated, amber vials at -20°C minimizes hydrolysis. PXRD monitors crystallinity changes, while Karl Fischer titration tracks moisture uptake. Buffer compatibility (pH 4–6) is tested to prevent salt dissociation in solution .

Q. How should experimental designs account for potential matrix effects when analyzing this compound in complex biological samples?

- Methodological Answer : Matrix-matched calibration curves and internal standards (e.g., deuterated analogs) correct for ionization suppression in LC-MS/MS. Solid-phase extraction (SPE) with mixed-mode sorbents reduces interference from proteins and lipids. Method validation includes spike-recovery tests (80–120%) and parallelism assessments .

Q. What computational approaches predict the compound’s bioavailability and target engagement?

- Methodological Answer : Molecular dynamics (MD) simulations model membrane permeability and binding kinetics to targets like GABA receptors. QSAR models trained on logP, polar surface area, and hydrogen-bond donors/acceptors predict absorption. In silico ADMET tools (e.g., SwissADME) flag potential toxicity risks .

Data Contradiction Resolution

Q. How can conflicting solubility data across studies be reconciled?

- Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature/pH controls. Use dynamic light scattering (DLS) to detect aggregation. Solubility parameters (Hansen, Hildebrand) correlate experimental data with computational predictions. Collaborative inter-laboratory validation reduces instrumentation bias .

Stereochemistry and Drug Design

Q. What role does the oxolane ring conformation play in modulating this compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.